molecular formula C9H9BrO4S B6201977 2-(2-bromo-6-methanesulfonylphenyl)acetic acid CAS No. 1897390-61-2

2-(2-bromo-6-methanesulfonylphenyl)acetic acid

Cat. No.: B6201977
CAS No.: 1897390-61-2
M. Wt: 293.1
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Description

2-(2-bromo-6-methanesulfonylphenyl)acetic acid is an organic compound that features a bromine atom and a methanesulfonyl group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-methanesulfonylphenyl)acetic acid typically involves the bromination of a suitable phenylacetic acid derivative followed by the introduction of the methanesulfonyl group. One common method includes:

    Bromination: The phenylacetic acid derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the phenyl ring.

    Sulfonylation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-methanesulfonylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

2-(2-bromo-6-methanesulfonylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-methanesulfonylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methanesulfonyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methanesulfonylphenyl)acetic acid
  • 2-(2-chloro-6-methanesulfonylphenyl)acetic acid
  • 2-(2-bromo-6-methylphenyl)acetic acid

Uniqueness

2-(2-bromo-6-methanesulfonylphenyl)acetic acid is unique due to the specific positioning of the bromine and methanesulfonyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1897390-61-2

Molecular Formula

C9H9BrO4S

Molecular Weight

293.1

Purity

95

Origin of Product

United States

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